molecular formula C19H21N3O4S B2609170 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide CAS No. 946223-32-1

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide

Cat. No.: B2609170
CAS No.: 946223-32-1
M. Wt: 387.45
InChI Key: OTVIAAICCSDMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which this compound is a derivative of, involves various methods . One widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involves nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[3,2-a]pyrimidine moiety, which can be readily modified by the introduction of new binding sites . This is extremely necessary to optimize the interaction between the ligand and biological target .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Scientific Research Applications

  • Anticancer Applications :

    • A study by Theoclitou et al. (2011) explored a related compound for its properties as a kinesin spindle protein inhibitor, showing potential as an anticancer agent. This compound exhibited significant potency and a promising pharmacokinetic profile, supporting its development as a clinical candidate for cancer treatment (Theoclitou et al., 2011).
  • Antifungal Effects :

    • Jafar et al. (2017) investigated certain pyrimidine derivatives for their antifungal effects. The results showed significant antifungal activity, suggesting potential for development into antifungal agents (Jafar et al., 2017).
  • Antimicrobial Properties :

    • Desai et al. (2013) synthesized a series of compounds including thiazole derivatives, which were tested for antibacterial activity against various bacterial strains. These compounds showed potential therapeutic intervention for microbial diseases (Desai et al., 2013).
  • Anti-Inflammatory and Analgesic Agents :

    • Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, which showed significant anti-inflammatory and analgesic activities. These findings point towards the potential use of these compounds in treating inflammatory conditions (Abu‐Hashem et al., 2020).
  • Applications in Brain Imaging :

    • Sakata et al. (2017) examined a related compound, N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-4-11C-methoxy-N-methylbenzamide, for its potential in brain imaging using positron emission tomography. This study revealed age- and gender-related changes in binding to metabotropic glutamate receptor type 1 in healthy human brains (Sakata et al., 2017).

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-5-25-14-8-7-13(9-15(14)26-6-2)17(23)21-16-12(4)20-19-22(18(16)24)11(3)10-27-19/h7-10H,5-6H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVIAAICCSDMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.